Isopropyl 3-aminopropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-aminopropanoate can be synthesized through the esterification of 3-aminopropanoic acid with isopropanol. One common method involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the reaction. The reaction mixture is typically heated under reflux conditions to drive the esterification to completion. After the reaction, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of propan-2-yl 3-aminopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Propan-2-yl 3-aminopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propan-2-yl 3-aminopropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active 3-aminopropanoic acid, which can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-aminopropanoate: Similar structure but with the amino group at the 2-position.
Propan-2-yl 3-aminobutanoate: Similar structure but with an additional carbon in the backbone.
Propan-2-yl 3-aminopropanoate hydrochloride: The hydrochloride salt form of the compound
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
propan-2-yl 3-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(2)9-6(8)3-4-7/h5H,3-4,7H2,1-2H3 |
InChI Key |
ZOPZESRASFRAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCN |
Origin of Product |
United States |
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